rac-3'-hydroxy-N,N-dimethylcoclaurinium trifluoroacetate
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Overview
Description
3’-Hydroxy-N,N-dimethylcoclauriniumtrifluoroacetate is a complex organic compound belonging to the class of isoquinoline alkaloids. These compounds are known for their diverse biological activities and are often found in various plant species. The compound features a tetrahydroisoquinoline core with multiple functional groups, including hydroxyl, methoxy, and dimethylamino groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxy-N,N-dimethylcoclauriniumtrifluoroacetate typically involves multiple steps, starting from simpler precursors. One common route involves the methylation of 3’-hydroxy-N-methylcoclaurine using dimethyl sulfate or methyl iodide under basic conditions. The resulting N,N-dimethyl derivative is then reacted with trifluoroacetic acid to form the trifluoroacetate salt. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Catalyst: Sodium hydroxide or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of 3’-Hydroxy-N,N-dimethylcoclauriniumtrifluoroacetate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process. The final product is usually purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3’-Hydroxy-N,N-dimethylcoclauriniumtrifluoroacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the trifluoroacetate group, yielding the free base.
Substitution: The methoxy and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as:
Oxidized derivatives: Ketones or aldehydes.
Reduced derivatives: Free base forms.
Substituted derivatives: Alkylated or acylated products.
Scientific Research Applications
3’-Hydroxy-N,N-dimethylcoclauriniumtrifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex alkaloids and as a reagent in organic synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3’-Hydroxy-N,N-dimethylcoclauriniumtrifluoroacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved often include:
Signal transduction pathways: Modulation of kinase activity.
Metabolic pathways: Inhibition of key enzymes in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3’-Hydroxy-N-methylcoclaurine
- N,N-Dimethylcoclaurine
- Coclaurine
Uniqueness
3’-Hydroxy-N,N-dimethylcoclauriniumtrifluoroacetate is unique due to its trifluoroacetate group, which imparts distinct chemical properties, such as increased solubility and stability. This makes it particularly useful in various applications where these properties are advantageous.
Properties
Molecular Formula |
C21H24F3NO6 |
---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
4-[(7-hydroxy-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-1-yl)methyl]benzene-1,2-diol;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C19H23NO4.C2HF3O2/c1-20(2)7-6-13-10-19(24-3)18(23)11-14(13)15(20)8-12-4-5-16(21)17(22)9-12;3-2(4,5)1(6)7/h4-5,9-11,15H,6-8H2,1-3H3,(H2-,21,22,23);(H,6,7) |
InChI Key |
LJXVHGCCIANZFC-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)O)O)OC)C.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
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